1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo-
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Overview
Description
1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- is a chemical compound with the molecular formula C10H5ClN2O3S. It is known for its unique structure, which includes a diazo group and a sulfonyl chloride group attached to a naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- typically involves the diazotization of 1-naphthylamine followed by sulfonylation. The reaction conditions often include the use of strong acids and bases to facilitate the formation of the diazo and sulfonyl chloride groups.
Diazotization: 1-Naphthylamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Sulfonylation: The diazonium salt is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of 1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The diazo group can be reduced to form the corresponding amine.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, alcohols, thiols), solvents (e.g., dichloromethane, acetonitrile), and bases (e.g., triethylamine).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, hydrogen gas with a palladium catalyst).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Amine Derivatives: Formed by the reduction of the diazo group.
Sulfonic Acid Derivatives: Formed by the oxidation of the sulfonyl chloride group.
Scientific Research Applications
1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- has several scientific research applications:
Materials Science: Employed in the synthesis of photoresists and other materials that require light-sensitive compounds.
Biology: Utilized in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- involves the reactivity of its functional groups:
Sulfonyl Chloride Group: Acts as an electrophile, readily reacting with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Diazo Group: Can undergo various transformations, including reduction to amines and participation in cycloaddition reactions.
The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- can be compared with other similar compounds, such as:
1,2-Naphthoquinone-2-diazide-4-sulfonyl chloride: Similar structure but different reactivity due to the presence of a quinone moiety.
2-Diazo-1-naphthol-4-sulfonyl chloride: Similar diazo and sulfonyl chloride groups but different substitution pattern on the naphthalene ring.
3-Diazo-4-oxo-3,4-dihydro-1-naphthalenesulfonyl chloride: Similar structure but different positioning of the functional groups.
The uniqueness of 1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- lies in its specific arrangement of functional groups, which imparts distinct reactivity and applications.
Properties
CAS No. |
36451-09-9 |
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Molecular Formula |
C10H5ClN2O3S |
Molecular Weight |
268.68 g/mol |
IUPAC Name |
4-chlorosulfonyl-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C10H5ClN2O3S/c11-17(15,16)9-5-8(13-12)10(14)7-4-2-1-3-6(7)9/h1-5H |
InChI Key |
HAGVXVSNIARVIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)S(=O)(=O)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)S(=O)(=O)Cl |
36451-09-9 | |
Origin of Product |
United States |
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